(S)-4-aminopyrrolidin-2-one
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Overview
Description
(S)-4-aminopyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology It is a derivative of pyrrolidinone, characterized by the presence of an amino group at the fourth position and a chiral center at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-aminopyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with L-proline, a naturally occurring amino acid.
Cyclization: L-proline undergoes cyclization to form pyrrolidin-2-one.
Amination: The pyrrolidin-2-one is then subjected to amination at the fourth position using reagents such as ammonia or amines under controlled conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation process.
Enzymatic Methods: Employing specific enzymes to achieve the desired stereochemistry and yield.
Chemical Reactions Analysis
Types of Reactions: (S)-4-aminopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Electrophiles: Including alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and amine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-4-aminopyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-aminopyrrolidin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: The compound may interact with receptors in biological systems, influencing signal transduction pathways.
Comparison with Similar Compounds
®-4-aminopyrrolidin-2-one: The enantiomer of (S)-4-aminopyrrolidin-2-one with different stereochemistry.
4-hydroxypyrrolidin-2-one: A structurally similar compound with a hydroxyl group instead of an amino group.
Pyrrolidin-2-one: The parent compound without any substituents.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of an amino group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4S)-4-aminopyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMSBKAHGYGPLD-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650753 |
Source
|
Record name | (4S)-4-Aminopyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160806-40-6 |
Source
|
Record name | (4S)-4-Aminopyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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